3-Hydroxy-14-methylhexadecanoic acid
Description
Chemical Structure and Classification within Branched-Chain Hydroxy Fatty Acids
3-Hydroxy-14-methylhexadecanoic acid is a saturated fatty acid characterized by a 16-carbon backbone (hexadecanoic acid). Its structure is distinguished by two key functional groups: a hydroxyl group (-OH) located at the third carbon (C-3) position and a methyl group (-CH3) at the fourteenth carbon (C-14) position.
This particular placement of the methyl group classifies it as an anteiso-branched-chain fatty acid . Branched-chain fatty acids are broadly categorized into two main types based on the position of the methyl branch relative to the end of the fatty acid chain:
Iso-branched: The methyl group is located on the penultimate carbon atom (the second to last carbon from the methyl end).
Anteiso-branched: The methyl group is situated on the antepenultimate carbon atom (the third to last carbon from the methyl end).
The presence of the hydroxyl group at the C-3 position further categorizes it as a beta-hydroxy fatty acid. This structural arrangement is a key determinant of its physical properties and biological functions, particularly its role in the architecture of cellular membranes.
| Feature | Description |
|---|---|
| Backbone | 16-carbon saturated chain (Hexadecanoic acid) |
| Hydroxyl Group Position | Carbon-3 (β-hydroxy position) |
| Methyl Group Position | Carbon-14 |
| Classification | Anteiso-branched beta-hydroxy fatty acid |
Historical Context and Emerging Research Interest in Hydroxy Branched Fatty Acids
The study of branched-chain fatty acids in bacteria has a history stretching back several decades, with initial research focusing on their role as major components of the cellular lipids in many bacterial species. The presence of these fatty acids, including iso- and anteiso-forms, was recognized as an important taxonomic marker for identifying and classifying bacteria.
The specific identification of hydroxy fatty acids within bacterial lipids marked a significant advancement in the field. Early investigations utilized techniques such as gas chromatography and mass spectrometry to elucidate the structures of these compounds. While the precise date of the first identification of this compound is not prominently documented, the discovery of various branched-chain hydroxy fatty acids in bacteria, such as those in the genus Bacteroides, laid the groundwork for understanding their prevalence and importance.
Renewed interest in hydroxy branched fatty acids has been fueled by advancements in analytical techniques and a deeper understanding of their diverse biological roles. Initially viewed primarily as structural components, they are now being investigated for their potential involvement in cell signaling and as bioactive molecules.
Significance in Biochemical and Microbial Systems Research
The significance of this compound is most pronounced in the context of microbial physiology, particularly in bacteria.
Component of Bacterial Membranes: Branched-chain fatty acids, including the anteiso-form, are integral components of the membrane phospholipids (B1166683) of many bacterial species, especially Gram-positive bacteria. nih.gov The presence of the methyl branch disrupts the tight packing of the fatty acid chains, thereby increasing the fluidity of the cell membrane. nih.gov This is a crucial adaptation that allows bacteria to maintain membrane function across a range of environmental temperatures. nih.gov The hydroxyl group can also influence the physical properties of the membrane.
Biosynthesis: The biosynthesis of anteiso-branched fatty acids like this compound begins with a branched-chain amino acid precursor, typically isoleucine. cdnsciencepub.com Isoleucine is converted to its corresponding α-keto acid, which is then decarboxylated to form a branched-chain acyl-CoA primer. nih.gov This primer initiates the fatty acid synthesis pathway, leading to the formation of the final branched-chain fatty acid. nih.gov The hydroxylation at the C-3 position is an intermediate step in the fatty acid elongation cycle. hmdb.ca
Biomarker Potential: 3-hydroxy fatty acids are characteristic components of the lipid A moiety of lipopolysaccharides (LPS), which are major constituents of the outer membrane of Gram-negative bacteria. nih.gov As such, the detection of 3-hydroxy fatty acids can serve as a chemical marker for the presence of endotoxins. bohrium.com
Role in Plant Immunity: Recent research has uncovered a fascinating role for bacterial 3-hydroxy fatty acids in plant-microbe interactions. These molecules can be recognized by the plant immune system, triggering defense responses. This suggests that this compound and related compounds may function as signaling molecules in the complex interplay between bacteria and their plant hosts.
| Organism/System | Significance | Reference |
|---|---|---|
| Gram-Positive Bacteria | Major component of membrane lipids, regulating fluidity. | nih.gov |
| Gram-Negative Bacteria | Component of Lipid A in lipopolysaccharides (endotoxins). | nih.gov |
| Environmental Samples | Used as a biomarker for bacterial presence and endotoxins. | bohrium.com |
| Plant-Microbe Interactions | Acts as a signaling molecule recognized by the plant immune system. | N/A |
Overview of Current Academic Research Trajectories
The unique structure and biological origins of this compound have spurred several promising avenues of contemporary research.
Therapeutic Potential of Related Compounds: A significant area of current research focuses on a class of endogenous lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs). These molecules, which consist of a fatty acid ester-linked to a hydroxy fatty acid, have demonstrated anti-diabetic and anti-inflammatory properties. nih.gov Given that this compound is a hydroxy fatty acid, it is a potential building block for the formation of novel FAHFAs with therapeutic potential.
Antimicrobial Properties: Several studies have highlighted the antifungal activity of various 3-hydroxy fatty acids. These compounds are thought to disrupt the integrity of fungal cell membranes. This has led to investigations into their potential use as natural antifungal agents in food preservation and agriculture.
Elucidation of Novel Biological Roles: As analytical methods become more sensitive, researchers are continuing to explore the presence and function of this compound and other branched-chain hydroxy fatty acids in a wider range of biological systems. This includes their potential roles in host-microbe signaling, their impact on the human gut microbiome, and their metabolism in mammalian systems. The use of these fatty acids as biomarkers for certain metabolic disorders is also an active area of investigation. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
73292-34-9 |
|---|---|
Molecular Formula |
C17H34O3 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
3-hydroxy-14-methylhexadecanoic acid |
InChI |
InChI=1S/C17H34O3/c1-3-15(2)12-10-8-6-4-5-7-9-11-13-16(18)14-17(19)20/h15-16,18H,3-14H2,1-2H3,(H,19,20) |
InChI Key |
RUCMJCYUTUSUPX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCCCCCCCCCC(CC(=O)O)O |
Origin of Product |
United States |
Natural Occurrence and Ecological Distribution
Microbial Sources and Isolation Contexts
Bacteria are a rich source of diverse fatty acids, including hydroxylated and branched-chain varieties. These compounds are integral to their cellular structures and metabolic activities.
While the specific isolation of 3-hydroxy-14-methylhexadecanoic acid from bacteria is not prominently reported, the genus Bacteroides is known to produce a closely related isomer, D-(--)-3-hydroxy-15-methylhexadecanoic acid. This compound has been identified as a predominant hydroxy fatty acid in the cellular lipids of various Bacteroides species. Additionally, though not the specific compound of interest, various 3-hydroxy fatty acids are known to be excreted by bacteria such as Lactobacillus plantarum.
In many Gram-negative bacteria, 3-hydroxy fatty acids are fundamental components of lipopolysaccharide (LPS), a major constituent of their outer membrane. The lipid A portion of LPS, which anchors it to the membrane, is often acylated with 3-hydroxy fatty acids. These molecules are crucial for the structural integrity of the bacterial envelope and play a significant role in the interaction of the bacteria with their environment, including the host immune system.
Table 1: Occurrence of a Related Hydroxy Fatty Acid in Bacteria
| Compound Name | Bacterial Genus | Finding |
|---|
Presence in Plant Lipidomics
The study of plant lipids, or lipidomics, has uncovered a vast array of fatty acids. While the presence of this compound is not confirmed, its non-hydroxylated counterpart is found in specific plant families.
The fatty acid 14-methylhexadecanoic acid has been identified as an unusual but characteristic component of the seed oils of the Pinaceae family. nih.govnih.gov Research has shown its presence in numerous species within this family, suggesting a specific metabolic pathway for its synthesis. The function of this branched-chain fatty acid in these plants is not yet fully understood.
Table 2: Occurrence of a Related Branched-Chain Fatty Acid in the Pinaceae Family
| Compound Name | Plant Family | Genera Containing the Compound |
|---|
Detection in Animal-Derived Biological Samples (e.g., Wool Fat, Ungulate Gland Secretions)
In the animal kingdom, branched-chain fatty acids are found in various tissues and secretions, often serving functions related to protection and chemical communication.
The non-hydroxylated form, d-14-methylhexadecanoic acid (also known as d-14-methylpalmitic acid), has been identified in wool fat. thegoodscentscompany.com This substance, lanolin, is a complex mixture of lipids that helps protect sheep's wool and skin.
Furthermore, studies of ungulate gland secretions have revealed the presence of various branched-chain carboxylic acids. Specifically, 14-methylhexadecanoic acid has been detected in the preorbital gland secretions of the sika deer (Cervus nippon). thegoodscentscompany.com These secretions are used for scent marking and chemical communication.
Table 3: Detection of a Related Branched-Chain Fatty Acid in Animal Samples
| Compound Name | Animal-Derived Sample | Specific Organism/Source |
|---|---|---|
| d-14-methylhexadecanoic acid | Wool Fat | Sheep (Ovis aries) |
Biosynthetic Pathways and Enzymatic Mechanisms
Elucidation of Precursor Incorporation for Branched-Chain Synthesis
The characteristic "14-methyl" structure of the hexadecanoic acid chain is classified as an anteiso configuration, where the methyl group is located on the antepenultimate (third-to-last) carbon atom. The formation of this and other branched structures is dependent on the availability of specific short-chain acyl-CoA primers that initiate the fatty acid synthesis process. These primers are primarily derived from the catabolism of branched-chain amino acids (BCAAs).
The catabolism of the essential amino acids isoleucine, valine, and leucine (B10760876) serves as the primary source for the initiator molecules required for BCFA synthesis. nih.govplos.orgnih.gov Each of these amino acids yields a distinct branched-chain α-keto acid upon transamination, which is then converted into a specific acyl-CoA primer. nih.gov
Isoleucine is the direct precursor for the anteiso branching seen in 14-methylhexadecanoic acid. Its degradation produces α-methylbutyryl-CoA, which serves as the starter unit for the fatty acid synthase machinery. nih.govfigshare.com
Valine catabolism leads to the formation of isobutyryl-CoA. This primer results in iso-branched fatty acids, where the methyl group is on the penultimate (second-to-last) carbon. nih.govfigshare.com
Leucine degradation yields isovaleryl-CoA, which also acts as a primer for iso-branched fatty acids. figshare.comnih.gov However, leucine can also contribute significantly to the lipogenic acetyl-CoA pool, which is used for the elongation of the fatty acid chain. nih.govplos.org
Studies have demonstrated that BCAAs are highly effective precursors for BCFA biosynthesis. nih.gov Research using 13C-labeled tracers has confirmed that catabolism of isoleucine and valine contributes entirely to the lipogenic propionyl-CoA pool, a key precursor for odd-chain and some branched-chain fatty acids. nih.govplos.org
| Amino Acid Precursor | Corresponding α-Keto Acid | Resulting Acyl-CoA Primer | Fatty Acid Branch Type |
| Isoleucine | α-keto-β-methylvalerate | α-methylbutyryl-CoA | Anteiso |
| Valine | α-ketoisovalerate | isobutyryl-CoA | Iso |
| Leucine | α-ketoisocaproate | isovaleryl-CoA | Iso |
The conversion of branched-chain α-keto acids into their corresponding acyl-CoA primers is a critical, irreversible step catalyzed by the branched-chain α-keto acid dehydrogenase complex (BCKDC). nih.govwikipedia.org This multi-enzyme complex is structurally and functionally related to the pyruvate (B1213749) dehydrogenase and α-ketoglutarate dehydrogenase complexes. wikipedia.org In bacteria, the BCKDC plays a vital role in providing the necessary primers for BCFA synthesis. asm.orgresearchgate.net
The BCKDC consists of three core enzymatic components:
E1 (α-Ketoacid Dehydrogenase): A thiamine (B1217682) pyrophosphate (TPP)-dependent decarboxylase that removes the carboxyl group from the α-keto acid. nih.govwikipedia.org
E2 (Dihydrolipoyl Transacylase): Transfers the resulting acyl group to coenzyme A (CoA), forming the acyl-CoA primer. nih.govwikipedia.org
E3 (Dihydrolipoyl Dehydrogenase): A flavoprotein that reoxidizes the lipoamide (B1675559) cofactor of E2, preparing the enzyme for another catalytic cycle. nih.govwikipedia.org
The activity of this complex is the rate-limiting step in BCAA catabolism and is essential for channeling metabolites from amino acid breakdown into fatty acid synthesis. plos.org In organisms like Listeria monocytogenes and Staphylococcus aureus, the BCKDC is crucial for maintaining membrane fluidity through the production of BCFAs. asm.orgnih.gov
Mechanisms of Hydroxylation at the C-3 Position
The hydroxyl group at the C-3 position of 3-Hydroxy-14-methylhexadecanoic acid is not the result of a post-synthesis modification but is a key intermediate formed during each elongation cycle of de novo fatty acid biosynthesis. This process is carried out by the Type II fatty acid synthase (FASII) system, which is common in bacteria. nih.gov
The elongation cycle involves four sequential reactions:
Condensation: A 3-ketoacyl-ACP synthase catalyzes the condensation of the growing acyl chain (attached to an Acyl Carrier Protein, or ACP) with malonyl-ACP. nih.gov
Reduction: The resulting 3-ketoacyl-ACP is reduced by the NADPH-dependent enzyme 3-ketoacyl-ACP reductase (FabG) . This reaction converts the keto group at the C-3 position into a hydroxyl group, forming a 3-hydroxyacyl-ACP intermediate. nih.govyoutube.com This step is the direct origin of the C-3 hydroxylation.
Dehydration: A 3-hydroxyacyl-ACP dehydratase (FabZ) removes a molecule of water, creating a double bond between C-2 and C-3 (a trans-2-enoyl-ACP). nih.govyoutube.com
Reduction: An enoyl-ACP reductase reduces the double bond, yielding a saturated acyl-ACP that is two carbons longer than the starting chain. nih.gov
This cycle repeats, adding two-carbon units from malonyl-ACP in each iteration until the final chain length is achieved. The compound this compound is therefore a snapshot of this process—a stable intermediate in the pathway. While other enzymes like cytochrome P450 monooxygenases can hydroxylate fatty acids, they typically act at different positions (e.g., α, β, or ω) and are not part of the core FAS elongation machinery that establishes the 3-hydroxy structure. researchgate.netportlandpress.com
De Novo Synthesis vs. Elongation Pathways in Microorganisms
The biosynthesis of this compound in microorganisms occurs via the de novo synthesis pathway. youtube.comnih.gov This process builds the fatty acid from the ground up, rather than by extending a pre-existing long-chain fatty acid.
De Novo Synthesis: This pathway, facilitated by the FASII system, involves a series of discrete, soluble enzymes. nih.gov The synthesis of 14-methylhexadecanoic acid begins with the specific anteiso primer, α-methylbutyryl-CoA (derived from isoleucine). This primer is loaded onto the FAS system, and the chain is subsequently extended through multiple cycles of the four-step elongation process described previously (condensation, reduction, dehydration, reduction). nih.gov Each cycle adds a two-carbon unit derived from malonyl-CoA. youtube.com The synthesis continues until the 16-carbon backbone with the 14-methyl branch is formed. The 3-hydroxy intermediate is generated in the final elongation cycle before it is either further processed or released.
Elongation Pathways: Elongation pathways, by contrast, utilize existing fatty acids as substrates and add further two-carbon units. While microorganisms possess elongation capabilities, the synthesis of a molecule like this compound is fundamentally a de novo process because it starts from a specific branched-chain primer that defines its unique structure from the outset. The de novo pathway is responsible for creating the primary pool of fatty acids in the cell, whereas elongation systems typically serve to modify these existing fatty acids to create longer chains for specific biological roles. youtube.com
Regulation of Biosynthesis of Hydroxy Branched Fatty Acids
The production of hydroxy branched fatty acids is tightly regulated to meet the cell's metabolic and structural needs, such as maintaining membrane fluidity. researchgate.net Regulation occurs at multiple levels, from substrate provision to enzymatic control. nih.gov
Key regulatory mechanisms include:
Substrate Availability: The rate of synthesis is directly influenced by the intracellular concentrations of BCAA precursors and the availability of acetyl-CoA and malonyl-CoA. youtube.com The metabolic switch between BCAA catabolism and lipid synthesis is a critical control point. nih.gov
Allosteric Regulation: Key enzymes in the pathway can be allosterically activated or inhibited by metabolic intermediates. For example, acetyl-CoA carboxylase, which produces the malonyl-CoA extender units, is a major regulatory point in fatty acid synthesis. youtube.com
Covalent Modification: The activity of enzymes can be modulated by covalent modifications like phosphorylation. In many organisms, key enzymes in fatty acid synthesis are regulated by hormones or signaling molecules that trigger phosphorylation or dephosphorylation cascades. youtube.com
Gene Expression: Long-term regulation is achieved by altering the synthesis of the required enzymes at the genetic level. The expression of genes encoding BCKDC components and FAS enzymes can be induced or repressed in response to environmental cues (like temperature) or the availability of nutrients. researchgate.netyoutube.com
Chemical Synthesis and Stereochemical Control
Strategies for Total Synthesis of 3-Hydroxy-14-methylhexadecanoic Acid Stereoisomers
The total synthesis of stereoisomers of long-chain branched hydroxy fatty acids, such as the structurally similar 1this compound, provides a blueprint for accessing this compound. A common approach involves a convergent synthesis where the carbon chain is assembled from two main fragments, one containing the C-3 hydroxyl group and the other containing the C-14 methyl group.
Key reactions in such total syntheses often include:
Asymmetric Alkynylation: To create one of the key stereocenters.
Wittig Reaction: To connect the main carbon fragments of the molecule. researchgate.net
Acid-Catalyzed Lactonization: This can be used to protect or manipulate functional groups during the synthesis. researchgate.net
Selective Protection/Deprotection: Orthogonal protecting groups are crucial to ensure that reactions occur at the desired positions. researchgate.net
For instance, a plausible retrosynthetic analysis for this compound would disconnect the molecule into a C1-C5 fragment containing the C-3 hydroxyl group and a C6-C16 fragment containing the C-14 methyl branch. The C-14 methyl group, being an anteiso branch, is typically introduced by using a starting material derived from L-isoleucine, which provides the necessary (S)-2-methylbutanoyl moiety. The synthesis of other anteiso fatty acids, such as 2-methoxy-14-methylhexadecanoic acid, has been accomplished using this strategy, starting from a chiral precursor like (S)-2-methyl-1-butanol. nih.gov
The fragments can be coupled using standard carbon-carbon bond-forming reactions, such as the Wittig reaction or Grignard coupling, followed by functional group manipulations to yield the final product. By using different stereoisomers of the initial building blocks, all four possible stereoisomers of the target molecule can be synthesized.
Asymmetric Synthetic Approaches for Chiral Hydroxy Fatty Acids
Achieving high stereoselectivity at the C-3 hydroxyl center is a critical challenge. Several asymmetric methodologies have been developed for the synthesis of chiral 3-hydroxy fatty acids.
Enantioselective Reduction of β-Keto Esters: A primary method for establishing the 3-hydroxy stereocenter is the asymmetric reduction of a β-keto ester precursor. This can be achieved using biocatalysts like baker's yeast (Saccharomyces cerevisiae) or isolated dehydrogenase enzymes, which can produce chiral alcohols with high enantiomeric excess (ee). researchgate.netnih.gov Chemical methods employing chiral catalysts, such as those based on ruthenium-BINAP complexes for asymmetric hydrogenation, are also highly effective. wikipedia.org
Aldol-Type Reactions: Diastereoselective aldol (B89426) reactions are powerful tools for setting two contiguous stereocenters simultaneously. libretexts.org While not directly creating the C-3 center of the target molecule in one step, the principles are applied in related syntheses. For example, in the synthesis of 3-hydroxy-2,4,6-trimethylheptanoic acid, an asymmetric crotylboration reaction was used to stereoselectively form the C-2/C-3 bond. nih.gov For controlling the stereochemistry of 1,3-diols, which is structurally related to the product of reducing a β-hydroxy ketone, specific named reactions are employed. The Narasaka-Prasad reduction affords syn-1,3-diols, while the Evans-Saksena reduction yields anti-1,3-diols, both proceeding through a six-membered chelated intermediate to direct the hydride attack. youtube.com
Enantioselective Organocatalysis: A modern approach involves the use of small organic molecules as catalysts. One successful strategy for 3-hydroxy fatty acids begins with a long-chain aldehyde. An enantioselective organocatalytic epoxidation, often using a MacMillan imidazolidinone catalyst, produces a chiral terminal epoxide with high enantiopurity. Subsequent ring-opening of this epoxide with a suitable nucleophile, followed by oxidative cleavage (e.g., ozonolysis) and oxidation, yields the desired chiral 3-hydroxy fatty acid. nih.govresearchgate.net
Table 1: Comparison of Methodologies for C-3 Hydroxyl Stereocenter Formation
| Methodology | Key Reagents/Catalysts | Stereochemical Control | Advantages |
| Enantioselective Reduction | Baker's Yeast, Dehydrogenases, Ru-BINAP | Enantioselective | High enantiomeric excess, applicable to various substrates. |
| Diastereoselective Reduction | Narasaka-Prasad (Bu₂BOMe, NaBH₄), Evans-Saksena (Me₄NHB(OAc)₃) | Diastereoselective (syn or anti) | Predictable control over relative stereochemistry. |
| Organocatalytic Epoxidation | MacMillan Imidazolidinone Catalyst | Enantioselective | Metal-free, high enantioselectivity. |
| Chiral Auxiliary Aldol | Evans Oxazolidinones, Pseudoephedrine | Diastereoselective | Reliable, high diastereoselectivity, well-established. |
Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. nih.gov Evans oxazolidinones are widely used for this purpose. An acyl group is attached to the nitrogen of the oxazolidinone, and subsequent aldol or alkylation reactions proceed with high diastereoselectivity due to the steric hindrance imposed by the auxiliary's substituents. After the desired stereocenter is set, the auxiliary can be cleaved and recovered. Similarly, pseudoephedrine can be used as a chiral auxiliary to direct the diastereoselective alkylation of amide enolates, a key step in building up the carbon backbone with precise stereocontrol. nih.gov
Chiral Catalysts: As mentioned, chiral catalysts provide an efficient route to enantiomerically enriched products without the need to install and remove an auxiliary. MacMillan's imidazolidinone organocatalysts are particularly effective in promoting the enantioselective α-functionalization of aldehydes, which can be converted into the key chiral epoxides needed for 3-hydroxy fatty acid synthesis. nih.govresearchgate.net In transition metal catalysis, complexes of rhodium or ruthenium with chiral ligands like BINAP are standards for asymmetric hydrogenation of ketones and olefins. wikipedia.org
Regioselective Functionalization Techniques for C-3 Hydroxylation and C-14 Methylation
C-3 Hydroxylation: The regioselective introduction of the hydroxyl group at the C-3 position is most commonly achieved by designing the synthesis around precursors that already contain functionality at this position. The most direct methods involve the Claisen condensation of an ester with acetyl-CoA (or a synthetic equivalent) or a Reformatsky-type reaction, both of which generate a β-keto ester or β-hydroxy ester, respectively. academindex.com The subsequent enantioselective reduction of the C-3 ketone guarantees the regioselective placement of the hydroxyl group. researchgate.net Direct, selective C-H hydroxylation of a long aliphatic chain at a specific position like C-3 without a directing group is extremely challenging and not a common synthetic strategy for this class of molecules. mdpi.comnih.gov
C-14 Methylation: Introducing the methyl group regioselectively at the C-14 position of a 16-carbon chain (anteiso branching) is accomplished by starting with a building block that already contains this feature. Chemical synthesis mimics the biosynthetic pathway, which uses primers derived from branched-chain amino acids. wikipedia.orgnih.govnih.gov For the synthesis of this compound, a common precursor would be (S)-2-methyl-1-butanol or a related derivative, which can be obtained from the chiral pool (e.g., from isoleucine). This small, chiral fragment is then elongated through a series of reactions, such as conversion to an alkyl halide or tosylate followed by coupling with a suitable nucleophile (e.g., an organocuprate), to construct the full-length carbon chain. This approach ensures both the regioselectivity (methylation at C-14) and the desired stereochemistry at that center. nih.gov
Synthesis of Structurally Related Analogs for Structure-Activity Relationship Studies
To investigate the structure-activity relationship (SAR) of this compound, chemists synthesize a variety of structural analogs. These analogs help to determine which parts of the molecule are essential for its biological activity. The synthetic routes described above are flexible enough to allow for systematic modifications.
Potential modifications for SAR studies include:
Varying the position of the methyl group: Synthesizing iso-branched analogs (e.g., 15-methylhexadecanoic acid) or placing the methyl group at other positions can probe the importance of the anteiso structure.
Changing the branching group size: The methyl group could be replaced with ethyl, propyl, or butyl groups to study the effect of steric bulk. nih.gov
Altering the chain length: Analogs with shorter or longer fatty acid chains can be synthesized by using different starting materials.
Modifying the hydroxyl group position: Moving the hydroxyl group from C-3 to other positions (e.g., C-2, C-5, C-9) can be achieved by adapting the synthetic strategy, for example, by using different starting α,ω-diols in an organocatalytic approach. researchgate.netnih.gov
Introducing Unsaturation: A double or triple bond can be incorporated into the alkyl chain to explore the effect of conformational rigidity. nih.gov
By synthesizing these analogs and evaluating their biological effects, researchers can build a comprehensive SAR profile, which is crucial for understanding the molecule's mechanism of action and for designing more potent or selective compounds. nih.gov
Isolation, Purification, and Enrichment Methodologies
Extraction Protocols from Diverse Biological Matrices
3-Hydroxy-14-methylhexadecanoic acid is primarily a component of bacterial lipids. Unlike free fatty acids, it is often covalently linked to other cellular components, such as in the lipid A moiety of lipopolysaccharides or other complex lipids within the cell membrane. Therefore, its extraction requires initial liberation from these larger structures.
The most common procedure for releasing this and other fatty acids from bacterial cells is through saponification or acid hydrolysis. nih.gov
General Extraction Protocol from Bacterial Cells:
Cell Harvesting: Bacterial cells are first harvested from culture media by centrifugation.
Saponification (Alkaline Hydrolysis): The cell pellet is treated with a strong base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) in an aqueous alcohol solution (e.g., methanol). The mixture is heated (e.g., at 90-100°C) for a period ranging from 30 minutes to several hours. This process cleaves the ester bonds that link the fatty acid to other molecules, converting the fatty acids into their corresponding potassium or sodium salts. nih.gov
Acidification: After saponification, the mixture is cooled and acidified with a strong acid like hydrochloric acid (HCl). This step protonates the fatty acid salts, converting them back into their free fatty acid form. lipidmaps.org
Solvent Extraction: The free fatty acids are then extracted from the aqueous mixture using an organic solvent. A common choice is a biphasic extraction with a non-polar solvent like hexane (B92381) or ethyl acetate. The organic layer, containing the fatty acids, is separated from the aqueous layer. nih.govlipidmaps.org
Washing and Drying: The organic extract is typically washed with water to remove any remaining water-soluble impurities. It is then dried over an anhydrous salt, such as sodium sulfate, to remove residual water before the solvent is evaporated, yielding a crude lipid extract containing this compound among other fatty acids.
This protocol ensures the extraction of "total" fatty acids, including those that were tightly bound to cellular structures. nih.gov Direct solvent extraction of cells without prior hydrolysis would only yield "free" lipids and would fail to recover structurally integrated fatty acids like this compound. nih.gov
Advanced Chromatographic Separation Techniques
Following extraction, the crude lipid mixture must be purified to isolate this compound. This is achieved through various chromatographic techniques that separate molecules based on their physical and chemical properties, such as polarity, volatility, and size.
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is the cornerstone for the analysis of bacterial fatty acids. Due to their low volatility, fatty acids must first be derivatized, most commonly into fatty acid methyl esters (FAMEs).
The analysis of a hydroxy FAME like 3-hydroxy-14-methylhexadecanoate methyl ester involves specific considerations. The presence of the hydroxyl group can lead to poor peak shape (tailing) on some GC columns. restek.com To mitigate this and to create a more stable derivative for analysis, a second derivatization step targeting the hydroxyl group is often performed, such as silylation. lipidmaps.orgrestek.com
Analytical Workflow:
Derivatization: The crude fatty acid extract is first converted to FAMEs (see section 5.3). Subsequently, the hydroxyl group is often converted to a trimethylsilyl (B98337) (TMS) ether.
Injection: A small volume (e.g., 1 µL) of the derivatized sample is injected into the GC system. lipidmaps.org
Separation: The FAMEs are separated on a capillary column. Common stationary phases for FAME analysis include polar phases like those containing polyethylene (B3416737) glycol (e.g., SUPELCOWAX) or mid-polarity phases like those with 5% phenyl-methylpolysiloxane (e.g., HP-5MS). nih.govlipidmaps.org
Temperature Program: The column oven temperature is programmed to increase gradually, allowing for the separation of FAMEs based on their boiling points and interaction with the stationary phase. A typical program might start at a lower temperature (e.g., 80-120°C) and ramp up to a higher temperature (e.g., 250-290°C). lipidmaps.orgthermofisher.com
Detection: A flame ionization detector (FID) provides quantitative data, while a mass spectrometer (MS) provides structural information, allowing for confident identification of the compound based on its retention time and mass spectrum. elsevierpure.com
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column Type | HP-5MS, SUPELCOWAX 10, or similar capillary column (e.g., 30 m x 0.25 mm) | Separates FAMEs based on polarity and boiling point. nih.govlipidmaps.org |
| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |
| Oven Program | Initial temp: 80-120°C, Ramp: 2-15°C/min, Final temp: 250-290°C | Ensures separation of a wide range of fatty acids with different chain lengths and structures. lipidmaps.org |
| Injector Temperature | ~250°C | Ensures rapid volatilization of the sample. thermofisher.com |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for quantification; MS for identification and structural confirmation. elsevierpure.com |
While GC is primarily an analytical tool, High-Performance Liquid Chromatography (HPLC) is exceptionally well-suited for the preparative isolation of specific fatty acids from a complex mixture. aocs.org This is particularly useful for obtaining pure this compound for further structural or biological studies.
The separation is typically performed using reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar. In this system, non-polar fatty acids are retained longer, while more polar compounds, such as hydroxy fatty acids, elute earlier than their non-hydroxylated counterparts of the same chain length.
Preparative HPLC Workflow:
Method Development: An analytical-scale HPLC method is first developed to achieve optimal separation of the target compound from impurities. chromatographyonline.com
Derivatization (Optional but Recommended): To enhance detection, especially with a UV detector, the carboxyl group of the fatty acids can be derivatized to form UV-absorbing esters, such as phenacyl esters. aocs.org
Scaling Up: The method is scaled up from an analytical column (e.g., 4.6 mm internal diameter) to a semi-preparative or preparative column (e.g., >10 mm internal diameter). Flow rates and injection volumes are increased proportionally to handle larger sample loads. chromatographyonline.comthermofisher.com
Fraction Collection: As the separated compounds elute from the column and pass through the detector, a fraction collector is used to automatically collect the portion of the eluent that contains the purified this compound. chromatographyonline.com
Recovery: The solvent from the collected fraction is evaporated to yield the pure compound.
Adsorption chromatography, most commonly using a silica (B1680970) gel stationary phase, is a powerful technique for the initial fractionation of the crude lipid extract. This method separates lipids based on their polarity.
The crude extract is loaded onto a silica gel column, and solvents of increasing polarity are used for elution.
Non-polar lipids , such as hydrocarbons and wax esters, are eluted first with non-polar solvents (e.g., hexane).
Neutral lipids , like triacylglycerols and non-hydroxy fatty acids, are eluted with solvents of intermediate polarity (e.g., mixtures of hexane and diethyl ether).
Polar lipids , including hydroxy fatty acids like this compound, are more strongly retained by the polar silica gel and require more polar solvents (e.g., diethyl ether, chloroform, or methanol) for elution. aocs.org
This technique is highly effective for enriching the fraction containing hydroxy fatty acids before proceeding to more high-resolution methods like HPLC or GC.
Derivatization Strategies for Enhanced Separation and Detection
Derivatization is a critical step in the analysis of fatty acids, especially for GC. It involves chemically modifying the molecule to improve its chromatographic properties and detection sensitivity. For a hydroxy fatty acid, two functional groups are typically targeted: the carboxylic acid and the hydroxyl group.
Esterification of the Carboxyl Group: The highly polar carboxylic acid group is converted into a less polar, more volatile ester. The most common derivative is the fatty acid methyl ester (FAME) . This is crucial for preventing peak tailing and enabling analysis by GC. sigmaaldrich.com
Derivatization of the Hydroxyl Group: The hydroxyl group can also undergo derivatization to increase volatility and produce characteristic fragments in mass spectrometry, aiding in its identification. Common derivatives include trimethylsilyl (TMS) ethers . restek.commdpi.com
| Functional Group | Derivative Formed | Common Reagent(s) | Primary Application | Reference |
|---|---|---|---|---|
| Carboxylic Acid (-COOH) | Methyl Ester (-COOCH3) | BF3-methanol, BCl3-methanol, HCl-methanol | Increases volatility for GC analysis. | nih.govsigmaaldrich.com |
| Hydroxyl (-OH) | Trimethylsilyl (TMS) Ether (-O-Si(CH3)3) | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), MSTFA | Improves GC peak shape and provides characteristic MS fragmentation. | restek.commdpi.com |
| Carboxylic Acid (-COOH) | Phenacyl Ester | α-Bromoacetophenone | Adds a UV chromophore for HPLC detection. | aocs.org |
| Hydroxyl (-OH) | Dinitrophenyl Urethane (B1682113) | Dinitrophenyl isocyanate | Creates a derivative for chiral HPLC separation and UV detection. | nih.gov |
Techniques for Stereoisomer Enrichment and Resolution
The carbon atom bearing the hydroxyl group in this compound is a chiral center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-3-hydroxy-14-methylhexadecanoic acid and (S)-3-hydroxy-14-methylhexadecanoic acid. Since enantiomers have identical physical properties in a non-chiral environment, specialized techniques are required for their separation, a process known as chiral resolution. minia.edu.eg
Two primary strategies are employed:
Formation of Diastereomeric Derivatives: The mixture of enantiomers is reacted with a single, pure enantiomer of a chiral derivatizing agent. This reaction creates a mixture of diastereomers. Unlike enantiomers, diastereomers have different physical properties and can be separated using standard, non-chiral chromatography (GC or HPLC). aocs.orglibretexts.org After separation, the chiral auxiliary can be chemically removed to yield the pure (R) and (S) enantiomers of the fatty acid.
Chiral Chromatography: This more direct approach uses a chiral stationary phase (CSP) in either GC or HPLC. The enantiomers interact differently with the chiral environment of the column, causing them to travel through it at different rates and thus be separated. aocs.org For HPLC analysis, the fatty acid is often derivatized to enhance its interaction with the CSP and to allow for sensitive detection (e.g., UV detection). For instance, converting the hydroxy fatty acids into their 3,5-dinitrophenyl urethane (DU) derivatives allows for effective separation on a chiral column. nih.gov This method has been successfully used to determine the optical configuration of 3-hydroxy fatty acids from bacterial lipids. nih.gov
Biological Roles and Functional Investigations Non Clinical Contexts
Contributions to Microbial Membrane Lipid Composition and Fluidity
Branched-chain fatty acids (BCFAs) are crucial components of the cell membranes of many bacteria, where they play a vital role in maintaining membrane fluidity. Unlike straight-chain fatty acids, the methyl branch on compounds like 3-Hydroxy-14-methylhexadecanoic acid disrupts the tight packing of the lipid acyl chains. This structural disruption lowers the phase transition temperature of the membrane, ensuring it remains fluid and functional across a range of temperatures.
In many microorganisms, particularly certain species of Gram-positive bacteria like Bacillus, BCFAs can constitute a significant portion of the total membrane fatty acids. The presence of these fatty acids is a key adaptation that allows the cell membrane to maintain its integrity and necessary flexibility.
Specifically, 3-hydroxy fatty acids (3-OH-FAs) are fundamental structural components of the lipid A portion of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. While the most commonly cited 3-OH-FA in LPS is 3-hydroxytetradecanoic acid, a variety of chain lengths and branching patterns exist depending on the bacterial species. For instance, research on the genus Bacteroides has identified D-(--)-3-hydroxy-15-methylhexadecanoic acid, a close structural relative of the subject compound, as a predominant hydroxy acid. The integration of these hydroxy BCFAs into the lipid A structure is essential for the structural integrity of the LPS layer, which in turn is critical for the viability of Gram-negative bacteria.
Antimicrobial Activities of Hydroxy Branched-Chain Fatty Acids
Hydroxy fatty acids, including branched-chain variants, have demonstrated notable antimicrobial properties, which are often attributed to their interaction with and disruption of microbial cell membranes.
Several studies have highlighted the antifungal potential of 3-hydroxy fatty acids produced by various bacteria, such as Lactobacillus plantarum. While research may not always specify this compound, the activity of homologous 3-OH-FAs provides strong evidence for the class's efficacy. For example, racemic mixtures of saturated 3-hydroxy fatty acids with chain lengths from 10 to 14 carbons have shown inhibitory activity against a range of molds and yeasts, with Minimum Inhibitory Concentrations (MICs) typically falling between 10 and 100 μg/mL.
A proposed mechanism for this antifungal action is the detergent-like property of these molecules, which allows them to insert into the lipid bilayer of the fungal membrane. This insertion disrupts membrane integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.
Table 1: Antifungal Efficacy of Saturated 3-Hydroxy Fatty Acids (Homologues)
| Fungal Species | 3-Hydroxydecanoic acid (C10) MIC (µg/mL) | 3-Hydroxydodecanoic acid (C12) MIC (µg/mL) | 3-Hydroxytetradecanoic acid (C14) MIC (µg/mL) |
|---|---|---|---|
| Aspergillus fumigatus | 100 | 100 | 25 |
| Penicillium roqueforti | 50 | 50 | 5 |
| Debaryomyces hansenii | 50 | 25 | 10 |
| Kluyveromyces marxianus | 25 | 10 | 10 |
| Pichia anomala | 50 | 25 | 10 |
| Rhodotorula mucilaginosa | 25 | 10 | 10 |
| Zygosaccharomyces bailii | 50 | 25 | 10 |
Data sourced from studies on 3-hydroxy fatty acids produced by Lactobacillus plantarum MiLAB 14.
The antibacterial activity of fatty acids is well-documented, with their primary mode of action being the disruption of the bacterial cell membrane. The amphipathic nature of molecules like this compound allows them to intercalate into the phospholipid bilayer. This process can alter membrane fluidity, disrupt the electron transport chain, and inhibit the activity of membrane-bound enzymes.
In Gram-negative bacteria, 3-hydroxy fatty acids are integral to the outer membrane's LPS. However, when present as free fatty acids, they can perturb this same membrane, leading to a loss of barrier function. For Gram-positive bacteria, which lack an outer membrane, these fatty acids can directly interact with the cytoplasmic membrane, causing depolarization and leakage of cytoplasmic contents. Some medium-chain 3-hydroxy fatty acids have also been shown to trigger immune responses in plants, indicating a role in biological defense systems beyond direct antimicrobial action.
Role as Biomarkers for Environmental and Microbial Community Profiling
The restricted biological origin of 3-hydroxy fatty acids makes them excellent biomarkers for detecting and quantifying specific microbial populations in diverse environmental samples.
3-Hydroxy fatty acids with chain lengths from C10 to C18 are considered unique and characteristic structural components of the lipid A moiety of endotoxins (LPS). Since LPS is exclusive to the outer membrane of Gram-negative bacteria, the presence and quantity of these 3-OH-FAs can be used as a reliable chemical marker for the presence of these bacteria and their associated endotoxins.
This analytical approach is frequently used to assess endotoxin (B1171834) levels in environmental samples such as air, dust, and water. By hydrolyzing a sample and quantifying the released 3-OH-FAs using techniques like gas chromatography-mass spectrometry (GC-MS), researchers can estimate the total endotoxin load, which is a critical measure for public and occupational health assessments. The profile of different 3-OH-FA chain lengths can also provide clues about the specific types of Gram-negative bacteria present.
Beyond simply indicating the presence of Gram-negative bacteria, the detailed profile of 3-hydroxy fatty acids can be used to characterize the composition of microbial communities. Different bacterial groups synthesize distinct patterns of 3-OH-FAs in terms of chain length and branching. By analyzing these patterns in environmental samples like soil, sediment, or atmospheric aerosols, scientists can gain insights into the diversity of the Gram-negative bacterial populations.
This technique, known as microbial source apportionment, helps to identify the origins of bacterial contamination. For example, the specific 3-OH-FA profile in an air sample might indicate whether the dominant bacterial source is from soil, vegetation, or marine environments. This information is invaluable for environmental monitoring, climate science, and understanding the transport of microorganisms.
Metabolic Intermediary Functions in Lipid Homeostasis in Organisms
This compound, a branched-chain hydroxy fatty acid, serves as a crucial metabolic intermediary in the lipid homeostasis of various organisms, particularly bacteria. Its role is intrinsically linked to the synthesis of branched-chain fatty acids (BCFAs), which are essential components for maintaining the fluidity and function of cell membranes.
The biosynthesis of anteiso-branched-chain fatty acids, such as 14-methylhexadecanoic acid (anteiso-C17:0), originates from the catabolism of amino acids. Specifically, isoleucine degradation provides the starter unit 2-methylbutyryl-CoA. This primer initiates the fatty acid synthesis (FAS) type II pathway. In this pathway, this compound emerges as a key intermediate during the elongation cycles. Each cycle of fatty acid elongation involves a series of reactions: condensation, reduction to a 3-hydroxyacyl intermediate, dehydration, and a final reduction. Therefore, this compound represents the hydroxylated precursor to the fully saturated 14-methylhexadecanoic acid.
The incorporation of anteiso-BCFAs, derived from intermediates like this compound, is a vital strategy for bacteria to regulate membrane fluidity. The methyl branch in the anteiso position disrupts the tight packing of the fatty acyl chains in the membrane phospholipids (B1166683), thereby lowering the melting point and increasing membrane fluidity. usda.gov This adaptation is particularly important for microorganisms thriving in low-temperature environments.
| Metabolic Role | Organism/System | Key Function | Precursor | Product of Elongation |
| Fatty Acid Biosynthesis Intermediate | Bacteria (e.g., Bacillus spp., Listeria monocytogenes) | Synthesis of anteiso-branched-chain fatty acids for membrane fluidity regulation. usda.gov | 2-methylbutyryl-CoA (from isoleucine) | 14-methylhexadecanoic acid (anteiso-C17:0) |
Incorporation into Bioactive Secondary Metabolites (e.g., Lipopeptides, Polyketides)
This compound is not only a transient intermediate in fatty acid metabolism but also a structural component of various bioactive secondary metabolites, most notably lipopeptides. Its incorporation into these molecules is critical for their biological activities.
Lipopeptides:
Many bacteria, particularly species of the genus Bacillus, produce a diverse array of cyclic lipopeptides with potent antimicrobial and surfactant properties. These lipopeptides are synthesized by non-ribosomal peptide synthetases (NRPSs) and typically consist of a peptide ring linked to a β-hydroxy fatty acid tail. The nature of this fatty acid tail, including its length and branching, significantly influences the biological activity of the lipopeptide.
Several families of lipopeptides have been shown to incorporate 3-hydroxy fatty acids with a C17 chain length and an anteiso-branching structure, which corresponds to this compound.
Fengycins: This family of lipopeptides, produced by Bacillus subtilis and other Bacillus species, exhibits strong antifungal activity. Fengycins are lipodecapeptides, and their lipid moiety is variable, with studies identifying anteiso-C15 and C17 β-hydroxy fatty acids as components. jst.go.jpnih.gov The presence of this compound in the structure of fengycin (B216660) is crucial for its interaction with fungal cell membranes. nih.gov
Iturins: The iturin family of lipopeptides, also from Bacillus species, are powerful antifungal agents. They are cyclic heptapeptides acylated with a β-amino or β-hydroxy fatty acid. Mass spectrometry analyses have revealed that iturins can contain β-hydroxy fatty acids with chain lengths ranging from C13 to C17, including branched-chain isoforms. nih.govfrontiersin.org
Surfactins: While more commonly associated with shorter fatty acid chains (C13-C15), some studies have identified surfactin (B1297464) variants with C17 β-hydroxy fatty acid chains. nih.gov
The incorporation of this compound into these lipopeptides is facilitated by the initial module of the NRPS, which specifically selects this fatty acid for attachment to the peptide core.
| Lipopeptide Family | Producing Organism (Example) | Incorporated Fatty Acid (Relevant to Subject) | Primary Biological Activity |
| Fengycin | Bacillus subtilis | anteiso-C17 β-hydroxy fatty acid jst.go.jpnih.gov | Antifungal jst.go.jp |
| Iturin | Bacillus subtilis | C17 β-hydroxy fatty acid nih.govfrontiersin.org | Antifungal sigmaaldrich.com |
| Surfactin | Bacillus subtilis | C17 β-hydroxy fatty acid (less common) nih.gov | Biosurfactant, Antimicrobial |
Polyketides:
The biosynthesis of polyketides shares similarities with fatty acid synthesis, utilizing acyl-CoA precursors for chain elongation. nih.gov Polyketide synthases (PKSs) can utilize branched-chain starter units, derived from branched-chain fatty acid metabolism, to generate structural diversity in the resulting polyketide products. While the direct incorporation of this compound into a specific polyketide is not extensively documented, the metabolic pathways that produce this fatty acid also supply the building blocks for certain polyketides. This creates a metabolic link between branched-chain fatty acid synthesis and the production of a wide array of bioactive polyketides.
Metabolic Dynamics and in Vivo Fate in Research Models
Isotopic Tracer Studies for Pathway Elucidation in Model Organisms
While direct isotopic tracer studies specifically targeting 3-Hydroxy-14-methylhexadecanoic acid are not extensively documented in publicly available literature, the principles of such methodologies are well-established in the study of fatty acid metabolism. Isotopic labeling, using stable isotopes like carbon-13 (¹³C) or deuterium (B1214612) (²H), is a powerful technique to trace the metabolic fate of molecules in vivo. nih.govresearchgate.net
In a hypothetical tracer study to elucidate the metabolic pathway of this compound, the molecule would be synthesized with a ¹³C label at a specific carbon position. This labeled compound would then be introduced to a model organism, such as a rat. Over time, tissue and fluid samples would be collected and analyzed using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. nih.gov The appearance of the ¹³C label in other molecules would reveal the metabolic products of this compound, thus mapping its transformation and degradation pathways. For instance, the detection of labeled acetyl-CoA would suggest its breakdown through β-oxidation. nih.gov Such studies could definitively track the carbon backbone of the fatty acid, providing clear evidence of its metabolic conversions. researchgate.net
Incorporation Rates and Distribution in Cellular Lipids
Research on the related compound, 14-methylhexadecanoic acid, in rats has provided insights into its distribution, which can be extrapolated to understand the likely fate of its hydroxylated form. When rats were fed a diet containing (+)-14-methylhexadecanoic acid, this branched-chain fatty acid was found to be incorporated into various tissues. The highest concentrations were observed in the carcass lipids, followed by the liver, heart, and kidneys. Notably, a significant portion was also found in the neutral fats of these tissues. nih.gov
This suggests that this compound, upon entering the cell, would likely be activated to its coenzyme A (CoA) derivative. This activated form can then be incorporated into complex lipids such as triglycerides and phospholipids (B1166683), which form the structural basis of cellular membranes and energy storage depots. The specific rates of incorporation and the preferential distribution into different lipid classes would depend on the metabolic state of the cell and the activity of various acyltransferases. The presence of the hydroxyl group at the C-3 position might influence its substrate specificity for these enzymes compared to its non-hydroxylated counterpart.
Below is a table summarizing the potential distribution of this compound in rat tissues based on studies of 14-methylhexadecanoic acid.
| Tissue | Potential Relative Distribution | Primary Lipid Class for Incorporation |
| Carcass (Adipose Tissue) | High | Triglycerides (Energy Storage) |
| Liver | Moderate | Triglycerides and Phospholipids |
| Heart | Moderate | Phospholipids (Membrane Structure) |
| Kidneys | Moderate | Phospholipids (Membrane Structure) |
Enzymatic Degradation and Transformation Pathways
The degradation of this compound is presumed to follow the established pathways for fatty acid catabolism, primarily β-oxidation. The presence of the hydroxyl group at the C-3 position is a key feature, as L-3-hydroxyacyl-CoA dehydrogenase is a crucial enzyme in the β-oxidation spiral. nih.gov This enzyme catalyzes the oxidation of the 3-hydroxyacyl-CoA intermediate to a 3-ketoacyl-CoA intermediate.
For this compound, the degradation process would likely involve the following steps:
Activation: The fatty acid is first activated to 3-hydroxy-14-methylhexadecanoyl-CoA.
Oxidation: The existing 3-hydroxy group is oxidized by a 3-hydroxyacyl-CoA dehydrogenase to form 3-keto-14-methylhexadecanoyl-CoA.
Thiolysis: A thiolase enzyme would then cleave this molecule to yield acetyl-CoA and 12-methyltetradecanoyl-CoA.
The presence of the methyl branch at the anteiso position (two carbons from the end of the chain) means that the final rounds of β-oxidation would yield propionyl-CoA instead of acetyl-CoA. Propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle.
Microbial enzyme systems also possess the capability to hydroxylate fatty acids, indicating a diversity of enzymes that can interact with such molecules. nih.gov These include enzymes from the P450 family, lipoxygenases, and hydratases. nih.gov
Influence on Lipid Metabolism in Non-Human Biological Systems (e.g., Rat Models)
Studies in rat models have demonstrated that the body can metabolize branched-chain fatty acids like 14-methylhexadecanoic acid. When administered, a significant portion of this fatty acid is deposited in the tissues, indicating its integration into the lipid pools of the animal. nih.gov A considerable amount is also catabolized, as evidenced by its relatively low recovery rate in some experiments, suggesting it can be utilized as an energy source. nih.gov
The cholesteryl ester of 14-methylhexadecanoic acid has been shown to influence cellular processes in rat liver preparations. Specifically, it was found to restore the activity of enzymes responsible for incorporating amino acids into transfer RNA, a vital step in protein synthesis. nih.gov This suggests that esters of this branched-chain fatty acid can play a role in modulating enzymatic activities related to broader metabolic pathways.
Furthermore, research on a similar branched-chain fatty acid, 14-methylpentadecanoic acid, in liver hepatocellular carcinoma cells (HepG2) has shown that it can lower the expression of genes related to lipid synthesis, such as fatty acid synthase (FASN) and sterol regulatory element-binding protein 1 (SREBP1). researchgate.net This indicates a potential regulatory role for such fatty acids in lipid metabolism, which could also be a property of this compound.
The following table summarizes the observed and potential effects of 14-methyl-branched fatty acids on lipid metabolism in non-human models.
| Model System | Compound | Observed/Potential Effect | Reference |
| Rat | (+)-14-methylhexadecanoic acid | Incorporation into tissue lipids, utilization as an energy source. | nih.gov |
| Rat Liver Preparation | Cholesteryl 14-methylhexadecanoate | Restoration of aminoacyl-s-RNA synthesis. | nih.gov |
| HepG2 Cells | 14-methylpentadecanoic acid | Lowered expression of lipid synthesis genes (FASN, SREBP1). | researchgate.net |
Concluding Perspectives and Future Research Directions
Addressing Gaps in Biosynthetic and Metabolic Understanding
A significant gap exists in the fundamental knowledge of how 3-Hydroxy-14-methylhexadecanoic acid is synthesized and metabolized in biological systems. Its structure suggests a hybrid biosynthetic origin combining elements of both branched-chain and hydroxy fatty acid synthesis.
The initial step in the biosynthesis of anteiso-fatty acids, which feature a methyl branch on the antepenultimate carbon, typically involves primers derived from branched-chain amino acids. nih.gov For 14-methylhexadecanoic acid (an anteiso-C17 fatty acid), the synthesis is initiated with α-methylbutyryl-CoA, a metabolite derived from L-isoleucine. cdnsciencepub.com This primer is then elongated by the fatty acid synthase (FAS) system through the iterative addition of two-carbon units from malonyl-CoA. cdnsciencepub.com
The 3-hydroxy group is a common feature of intermediates in the fatty acid synthesis cycle. In each elongation round, a β-ketoacyl-ACP intermediate is reduced to a 3-hydroxyacyl-ACP, which is then typically dehydrated and reduced further to form a saturated acyl-ACP. nih.gov The presence of a stable 3-hydroxy group in the final molecule implies that the standard dehydration step may be bypassed or that a specific hydroxylase acts on the fatty acid chain. Some bacteria are known to produce and incorporate 3-hydroxy fatty acids as terminal products, particularly as components of lipopolysaccharides (LPS). nih.gov
Future research must focus on:
Enzyme Identification: Identifying and characterizing the specific enzymes responsible for initiating synthesis with α-methylbutyryl-CoA and, crucially, the enzymes (e.g., ketoreductases or dehydratases) that determine the final 3-hydroxy structure in organisms that produce this compound.
Regulatory Mechanisms: Investigating how the biosynthesis is regulated at the genetic and metabolic levels, which could be influenced by the availability of the L-isoleucine precursor. cdnsciencepub.com
Metabolic Fate: Determining the ultimate metabolic fate of this compound. Is it incorporated into complex lipids like phospholipids (B1166683) to modify membrane properties, or does it function as a signaling molecule or precursor to other bioactive compounds?
Advancements in Stereoselective Synthesis for Targeted Research
This compound possesses two chiral centers, at the C-3 and C-14 positions, meaning it can exist as four distinct stereoisomers. The biological activities of such molecules are often highly dependent on their specific stereochemistry. nih.gov Therefore, the ability to produce each isomer in high purity is essential for accurately investigating their biological functions.
Traditional chemical synthesis can be complex and may produce mixtures of isomers. However, recent advancements in asymmetric synthesis offer powerful tools to overcome this challenge.
Bio-inspired Iterative Synthesis: Strategies inspired by polyketide and fatty acid biosynthesis allow for the stepwise construction of the carbon chain with precise control over the stereochemistry at each step. nih.govfrontiersin.org
Chiral Catalysis: The use of chiral catalysts for key reactions, such as the reduction of a β-keto ester to a β-hydroxy ester, can establish the desired stereochemistry at the C-3 position with high enantioselectivity. researchgate.net
Biocatalysis: Employing isolated enzymes, such as stereoselective ketoreductases, can provide a green and highly specific method for producing the chiral 3-hydroxy moiety. researchgate.netresearchgate.net
Future work in this area should aim to develop robust and scalable synthetic routes to all four stereoisomers of this compound. Access to these pure compounds will be indispensable for structure-activity relationship studies and for use as analytical standards.
Development of Advanced Analytical Platforms for Comprehensive Profiling
To understand the biological relevance of this compound, sensitive and specific analytical methods are required to detect and quantify it in complex biological matrices. The field of lipidomics, powered by mass spectrometry, provides the necessary tools. nih.gov
An optimal analytical platform would be based on liquid chromatography-tandem mass spectrometry (LC-MS/MS). creative-proteomics.com
Separation: Ultra-high-performance liquid chromatography (UHPLC) offers the high-resolution separation needed to isolate the target analyte from other lipids. spectroscopyonline.com
Detection and Identification: High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, can provide accurate mass measurements for confident formula determination, while tandem MS (MS/MS) fragmentation patterns confirm the molecular structure. miami.edu
Stereoisomer Resolution: A critical challenge is the separation of the four stereoisomers. This requires the use of specialized chiral stationary phases in HPLC (CP-HPLC), which can resolve enantiomers and diastereomers prior to their introduction into the mass spectrometer. nih.govaocs.orgnih.gov
The development of a validated, targeted LC-MS/MS method, complete with chiral separation and the use of synthetic standards for absolute quantification, is a prerequisite for future studies on the distribution and dynamics of this compound in biological systems.
Exploration of Novel Biological Roles beyond Antimicrobial Activity
While many fatty acids possess antimicrobial properties, the unique structure of this compound suggests it may have more specialized biological roles. Its identity as a 3-hydroxy fatty acid links it to the structure of Lipid A, the bioactive component of LPS in Gram-negative bacteria, which is a powerful modulator of the host immune system. nih.gov
Future research should explore several potential functions:
Membrane Modulation: As a branched-chain fatty acid, it could be incorporated into bacterial cell membranes to modulate fluidity and environmental adaptation, a known function of other iso- and anteiso-fatty acids. nih.gov
Signaling Molecule: Many fatty acid derivatives act as signaling molecules by binding to specific cellular receptors. mdpi.com Investigations should assess whether this compound can activate G protein-coupled receptors (GPCRs), such as the free fatty acid receptors (FFARs), or nuclear receptors like peroxisome proliferator-activated receptors (PPARs), which are key regulators of metabolism and inflammation. frontiersin.orgnih.gov
Inter-kingdom Communication: The compound could serve as a signal in host-microbe interactions, influencing host immune responses or the behavior of other microorganisms in a shared environment. Related classes of lipids, such as branched fatty acid esters of hydroxy fatty acids (FAHFAs), have been identified as endogenous mammalian lipids with anti-inflammatory and anti-diabetic properties, highlighting the potential for such molecules to have profound physiological effects. nih.govnih.gov
Potential for Sustainable Biotechnological Production (for Research Purposes)
For in-depth research, a reliable and sustainable source of this compound is necessary. While chemical synthesis provides one avenue, metabolic engineering of microorganisms offers a promising "green" alternative. chemistryjournals.netlaboratoryequipment.com By harnessing the biosynthetic power of microbes like Escherichia coli or Saccharomyces cerevisiae, it is possible to produce specific, high-value chemicals from simple, renewable feedstocks. mdpi.comnih.gov
A metabolic engineering strategy for this compound would involve several key steps:
Primer Pathway Enhancement: Engineering the host to efficiently convert L-isoleucine into the α-methylbutyryl-CoA primer required for anteiso-fatty acid synthesis.
FAS Engineering: Modifying the host's fatty acid synthase to preferentially produce a C17 carbon backbone.
Hydroxylation Control: Precisely controlling the final processing steps to ensure the retention of the 3-hydroxy group, potentially by deleting the gene for the relevant 3-hydroxyacyl-ACP dehydratase. Alternatively, a specific hydroxylase enzyme could be introduced to add the hydroxyl group to 14-methylhexadecanoic acid. frontiersin.orgunl.edu
This biotechnological approach not only provides a sustainable production method but also facilitates the creation of isotopically labeled versions (e.g., with ¹³C or ²H) of the molecule. Such labeled compounds are invaluable tools for metabolic tracer studies to track the compound's fate and interactions in biological systems.
Q & A
Q. What analytical techniques are recommended for structural elucidation of 3-Hydroxy-14-methylhexadecanoic acid?
- Methodological Answer : Structural elucidation requires a combination of spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to resolve the branched methyl group at C14 and the hydroxyl group at C3. 2D NMR (e.g., COSY, HSQC) can clarify proton-proton and carbon-proton correlations .
- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) confirms the molecular formula (CHO) and fragmentation patterns. Electron ionization (EI-MS) helps identify characteristic cleavage sites near the hydroxyl and methyl groups .
- Infrared Spectroscopy (IR) : Validate the hydroxyl (-OH) and carboxylic acid (-COOH) functional groups through O-H stretching (2500–3300 cm) and C=O vibrations (1700–1750 cm) .
Q. What are the standard protocols for synthesizing this compound in laboratory settings?
- Methodological Answer : Synthesis typically involves:
- Hydroxy-Methylation : Introduce the 14-methyl group via Grignard or alkylation reactions, followed by oxidation to form the carboxylic acid .
- β-Hydroxylation : Use microbial or enzymatic methods (e.g., Pseudomonas spp.) to introduce the 3-hydroxy group stereoselectively. Monitor reaction progress with thin-layer chromatography (TLC) or HPLC .
- Purification : Employ column chromatography (silica gel) with gradient elution (hexane/ethyl acetate) to isolate the product. Verify purity (>95%) via GC-MS or LC-MS .
Q. How should this compound be stored to maintain chemical stability?
- Methodological Answer :
- Storage Conditions : Store in airtight, light-resistant containers at –20°C to prevent thermal degradation. Avoid moisture and incompatible materials (strong acids/oxidizers) .
- Stability Monitoring : Perform periodic analysis using H NMR or LC-MS to detect hydrolysis or oxidation byproducts. Use desiccants (e.g., silica gel) in storage containers .
Q. What are the common contaminants or byproducts encountered during the purification of this compound?
- Methodological Answer :
- Byproducts : Look for incomplete β-hydroxylation intermediates (e.g., 3-keto derivatives) or methyl-branching isomers (e.g., 14-ethyl analogs).
- Contaminant Removal : Use reverse-phase HPLC (C18 column, methanol/water mobile phase) to separate structurally similar impurities. Confirm purity via HRMS and C NMR .
Q. Which spectroscopic databases or spectral libraries are most reliable for verifying the identity of this compound?
- Methodological Answer :
- Public Databases : Use PubChem, ChemSpider, or NIST Chemistry WebBook for reference spectra. Cross-validate with peer-reviewed literature reporting NMR and MS data for branched hydroxy fatty acids .
- Institutional Libraries : Access institutional subscriptions to Wiley’s Registry of Mass Spectral Data or the Aldrich Spectral Viewer for high-quality reference spectra .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported bioactivity data of this compound across different studies?
- Methodological Answer :
- Data Harmonization : Compare experimental conditions (e.g., cell lines, concentrations) and compound purity. Use LC-MS to verify batch-to-batch consistency .
- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to account for variability in bioassay protocols. Cross-reference with structural analogs (e.g., 3-hydroxy-15-methylheptadecanoic acid) to identify structure-activity trends .
Q. What isotopic labeling strategies are effective for tracking the metabolic incorporation of this compound in lipid metabolism studies?
- Methodological Answer :
- Labeling Approaches : Synthesize C-labeled analogs at the methyl (C14) or hydroxyl (C3) positions using isotopically enriched precursors. Validate labeling efficiency via HRMS .
- Tracer Studies : Administer labeled compounds to cell cultures or model organisms. Analyze lipid extracts via LC-MS/MS to trace incorporation into phospholipids or β-oxidation pathways .
Q. What advanced chromatographic separation techniques optimize resolution of this compound from structurally similar branched-chain fatty acids?
- Methodological Answer :
- Chiral Chromatography : Use a Chiralpak IG-U column with ethanol/hexane to resolve enantiomers. Adjust temperature (25–40°C) to enhance separation .
- Derivatization : Convert the carboxylic acid to a pentafluorobenzyl ester for enhanced GC-MS sensitivity. Compare retention indices with synthetic standards .
Q. How does the stereochemical configuration at the 3-hydroxy position influence the biological activity of this compound?
- Methodological Answer :
- Stereoselective Synthesis : Prepare R- and S-enantiomers via asymmetric catalysis (e.g., Sharpless epoxidation). Confirm configuration via circular dichroism (CD) spectroscopy .
- Bioactivity Assays : Test enantiomers in membrane permeability assays (e.g., artificial lipid bilayers) and enzyme inhibition studies (e.g., fatty acid synthases). Correlate activity with molecular docking simulations .
Q. What computational modeling approaches best predict the membrane interaction dynamics of this compound?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate lipid bilayers (e.g., POPC membranes) using GROMACS. Parameterize the compound with the CHARMM36 force field .
- Free Energy Calculations : Use umbrella sampling to quantify insertion energetics. Validate predictions with experimental data from surface plasmon resonance (SPR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
